molecular formula C22H24N2O3 B10986871 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide

Cat. No.: B10986871
M. Wt: 364.4 g/mol
InChI Key: ZBPRMNCBPZUFCW-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide is a complex organic compound that features a benzofuran and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide typically involves multi-step organic reactions. The initial steps often include the preparation of the benzofuran and indole intermediates, followed by their coupling through amide bond formation. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzofuran and indole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzofuran or indole rings.

Scientific Research Applications

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and indole moieties can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide is unique due to the presence of both benzofuran and indole moieties, which can confer distinct chemical and biological properties. This dual functionality allows for a broader range of interactions and applications, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide

InChI

InChI=1S/C22H24N2O3/c1-26-18-4-5-20-19(13-18)17(14-24-20)8-10-23-22(25)7-3-15-2-6-21-16(12-15)9-11-27-21/h2,4-6,12-14,24H,3,7-11H2,1H3,(H,23,25)

InChI Key

ZBPRMNCBPZUFCW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CCC3=CC4=C(C=C3)OCC4

Origin of Product

United States

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